molecular formula C17H27N3O8 B12392015 N3-[3-(tert-Butoxycarbonyl)amino]propyluridine

N3-[3-(tert-Butoxycarbonyl)amino]propyluridine

Cat. No.: B12392015
M. Wt: 401.4 g/mol
InChI Key: LRMGNUHLYJQXNO-KVYFJXEBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[3-(tert-Butoxycarbonyl)amino]propyluridine involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the attachment of the propyl chain to the uridine molecule. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N3-[3-(tert-Butoxycarbonyl)amino]propyluridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized uridine derivatives, while reduction can yield the deprotected amino propyluridine .

Scientific Research Applications

N3-[3-(tert-Butoxycarbonyl)amino]propyluridine has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-[3-(tert-Butoxycarbonyl)amino]propyluridine involves its interaction with molecular targets in the body. As a uridine analog, it may interact with nucleoside transporters and enzymes involved in nucleotide metabolism. These interactions can lead to the modulation of various biological pathways, contributing to its anticonvulsant and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

    Uridine: The parent compound with potential antiepileptic effects.

    Other Uridine Analogs: Compounds with similar structures and potential biological activities.

Uniqueness

N3-[3-(tert-Butoxycarbonyl)amino]propyluridine is unique due to the presence of the Boc-protected amino group and the propyl chain, which may confer distinct biological activities and chemical properties compared to other uridine analogs .

Properties

Molecular Formula

C17H27N3O8

Molecular Weight

401.4 g/mol

IUPAC Name

tert-butyl N-[3-[3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate

InChI

InChI=1S/C17H27N3O8/c1-17(2,3)28-15(25)18-6-4-7-19-11(22)5-8-20(16(19)26)14-13(24)12(23)10(9-21)27-14/h5,8,10,12-14,21,23-24H,4,6-7,9H2,1-3H3,(H,18,25)/t10-,12?,13+,14-/m1/s1

InChI Key

LRMGNUHLYJQXNO-KVYFJXEBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCN1C(=O)C=CN(C1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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